3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Binding Affinity
Compounds with structural similarity to "3-methoxy-1-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide" have been synthesized for the purpose of developing tracers for medical imaging, particularly positron emission tomography (PET) ligands. These compounds are designed based on the 1,5-diarylpyrazole core template, showing affinity for the CB1 cannabinoid receptor, which is significant for cerebral imaging applications (Tobiishi et al., 2007). Similarly, novel ligands like JHU75528 and JHU75575 have been synthesized, demonstrating higher binding affinity and lower lipophilicity than existing ligands, making them promising candidates for PET imaging of the CB1 receptor (Fan et al., 2006).
Molecular Interaction Studies
Molecular interaction studies have provided insights into the conformational analysis and receptor binding characteristics of these compounds. For example, the antagonist SR141716; known for its potent and selective antagonism towards the CB1 cannabinoid receptor, has been extensively studied to understand its binding interactions, aiding in the development of more effective cannabinoid receptor ligands (Shim et al., 2002).
Application in Drug Discovery
Research into structurally related compounds has also extended into drug discovery, with studies identifying potential inhibitors for various targets. For instance, glycine transporter 1 (GlyT1) inhibitors have been identified as promising compounds for modulating neurotransmitter levels in the brain, with implications for treating disorders such as schizophrenia and cognitive dysfunction (Yamamoto et al., 2016). Additionally, compounds have been evaluated for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Aytemir et al., 2003).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21-11-13(16(20-21)24-2)15(23)19-9-12-3-7-22(8-4-12)14-10-17-5-6-18-14/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCDCELKNCEHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.